molecular formula C11H13ClO2 B14338193 2-Methylphenyl 4-chlorobutanoate CAS No. 106752-88-9

2-Methylphenyl 4-chlorobutanoate

Cat. No.: B14338193
CAS No.: 106752-88-9
M. Wt: 212.67 g/mol
InChI Key: JMIDWBXZWHCPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylphenyl 4-chlorobutanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester derived from 2-methylphenol (o-cresol) and 4-chlorobutanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 4-chlorobutanoate typically involves the esterification of 2-methylphenol with 4-chlorobutanoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 4-chlorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: 2-Methylphenyl 4-hydroxybutanoate.

    Oxidation: 2-Methylbenzoic acid.

    Reduction: 2-Methylphenyl 4-hydroxybutanol.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 4-chlorobutanoate involves its interaction with various molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylphenyl 4-chlorobutanoate is unique due to the presence of both a methyl group on the phenyl ring and a chlorine atom on the butanoate chain. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications .

Properties

CAS No.

106752-88-9

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(2-methylphenyl) 4-chlorobutanoate

InChI

InChI=1S/C11H13ClO2/c1-9-5-2-3-6-10(9)14-11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

JMIDWBXZWHCPFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.